3-methanesulfonyl-4,5-dimethylbenzoic acid
Description
Contextualization of 3-Methanesulfonyl-4,5-dimethylbenzoic Acid within Contemporary Organic Chemistry Research
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzene (B151609) ring substituted with a carboxylic acid group, two methyl groups, and a methanesulfonyl group, places it at the intersection of several important classes of organic compounds. While specific research focusing exclusively on this compound is limited, its constituent functional groups are subjects of extensive investigation.
Aromatic carboxylic acids are vital intermediates in the synthesis of a wide array of chemical products, including esters and amides. numberanalytics.com The dimethylbenzoic acid scaffold, in particular, has been studied in various contexts. For instance, 3,5-dimethylbenzoic acid is a known compound with established synthetic routes and spectroscopic data. hmdb.canist.govprepchem.comsigmaaldrich.comchemicalbook.com
The methanesulfonyl group (CH₃SO₂–), often abbreviated as the mesyl (Ms) group, is a highly versatile functional group in organic synthesis. wikipedia.org It is strongly electron-withdrawing, a property that can significantly influence the reactivity of the aromatic ring. chem-station.com Methanesulfonyl chloride (MsCl) is a common reagent used to introduce this group and to convert alcohols into good leaving groups (mesylates), facilitating substitution and elimination reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of the sulfonyl group can also be a key feature in the design of bioactive molecules. chem-station.com
Therefore, this compound can be considered a building block or intermediate, potentially designed for the synthesis of more complex molecules where the interplay of its functional groups is intended to achieve a specific chemical property or biological activity. Research on a structurally related compound, 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, highlights the synthetic interest in complex benzoic acids bearing a methylsulfonyl group. researchgate.net
Rationale for Academic Investigation of Complex Aromatic Systems Bearing Sulfonyl and Carboxylic Acid Functionalities
The academic and industrial rationale for investigating aromatic systems that contain both sulfonyl and carboxylic acid groups is multifaceted. These combinations are of significant interest in medicinal chemistry and materials science.
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the sulfonyl group can significantly alter the acidity of the carboxylic acid group and the electron distribution within the aromatic ring. This modulation affects properties such as pKa, solubility, and lipophilicity, which are critical for drug design and materials science applications. numberanalytics.comchem-station.com
Bioisosteric Replacement: The carboxylic acid group is a common feature in many biologically active molecules. However, it can sometimes lead to poor pharmacokinetic properties. The sulfonyl and sulfonamide groups are often used as bioisosteres for carboxylic acids, mimicking their ability to act as hydrogen bond acceptors while offering different physicochemical profiles. Studying compounds with both functionalities provides insights into these structure-activity relationships (SAR).
Directed Synthesis: The substituents on an aromatic ring direct the position of subsequent chemical reactions. numberanalytics.com The presence of both an electron-withdrawing sulfonyl group and an electron-donating methyl group, along with the meta-directing carboxylic acid group, offers complex regiochemical possibilities for further functionalization of the aromatic ring. numberanalytics.comorgosolver.com
Pharmacological Scaffolds: Benzoic acid derivatives are found in molecules with a wide spectrum of biological activities. icm.edu.pl Similarly, the sulfonamide group (a close relative of the sulfonyl group) is a well-known pharmacophore present in many antibacterial, diuretic, and anti-inflammatory drugs. The combination of these functionalities on a single aromatic scaffold allows for the exploration of novel chemical space in drug discovery. iomcworld.com
Mass spectrometry techniques have been developed to specifically identify sulfone and aromatic carboxylic acid functionalities in molecules, indicating the importance of characterizing these structures, particularly in fields like drug metabolite identification. nih.gov
Methodological Frameworks for Elucidating Structure-Reactivity Relationships in Aromatic Compounds
Understanding the relationship between the structure of an aromatic compound and its chemical reactivity is a fundamental goal of organic chemistry. acs.org Various experimental and theoretical frameworks are employed to achieve this. nih.gov
Hammett Equation and Linear Free-Energy Relationships: The Hammett equation is a classic tool used to quantify the effect of substituents on the reactivity of aromatic compounds in electrophilic aromatic substitution (EAS) reactions. acs.orgnih.gov It correlates reaction rates and equilibrium constants with substituent constants (σ) and reaction constants (ρ), providing insights into electronic effects like induction and resonance. nih.gov
Spectroscopic Analysis: Techniques like Infrared (IR) spectroscopy can be used to probe the electronic environment of functional groups. For example, shifts in the stretching frequency of a particular bond upon interaction with other molecules can be correlated with the reactivity of the aromatic system. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, revealing how substituents influence electron density across the molecule.
Computational and Theoretical Chemistry: Modern computational methods, such as Density Functional Theory (DFT), allow for the calculation of various molecular properties that serve as reactivity descriptors. acs.orgnih.gov These include:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict the sites of electrophilic and nucleophilic attack. nih.goved.ac.uk
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ed.ac.uk
Reaction Pathway Modeling: Computational models can be used to calculate the energy profiles of potential reaction pathways, identifying the most likely products by determining the transition state energies for each possible regioisomeric outcome. acs.orged.ac.uk
These methodological frameworks are crucial for predicting the outcomes of chemical reactions, designing efficient synthetic routes, and understanding the structure-activity relationships that govern the properties of complex aromatic molecules like this compound. icm.edu.placs.orgnih.govnih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1811776-35-9 |
Structure
3D Structure
Properties
CAS No. |
151104-66-4 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3,4-dimethyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H12O4S/c1-6-4-8(10(11)12)5-9(7(6)2)15(3,13)14/h4-5H,1-3H3,(H,11,12) |
InChI Key |
YNJAAUWGWDLSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid
Strategic Retrosynthesis and Precursor Design for the Polysubstituted Aromatic Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 3-methanesulfonyl-4,5-dimethylbenzoic acid, the analysis involves disconnecting the target molecule into simpler, commercially available precursors. libretexts.orgresearchgate.net The key challenge lies in the precise installation of four substituents—a carboxylic acid, two methyl groups, and a methanesulfonyl group—onto the benzene (B151609) ring.
A logical retrosynthetic strategy begins by considering the directing effects of the substituents. libretexts.orglibretexts.org The carboxylic acid and methanesulfonyl groups are meta-directing deactivators, while the methyl groups are ortho-, para-directing activators. This suggests that the order of substitution is critical.
A primary disconnection can be made at the C-S bond of the methanesulfonyl group, leading to a 4,5-dimethylbenzoic acid derivative. This precursor could then be sulfonylated. Another key disconnection involves the carboxyl group, which could be formed by the oxidation of a methyl group.
Considering these factors, a plausible and common precursor is 1,2-dimethylbenzene (o-xylene). The synthesis would then involve the sequential introduction of the remaining functional groups. An alternative starting material could be mesitylene (B46885) (1,3,5-trimethylbenzene), which can be selectively oxidized to form dimethylbenzoic acid derivatives. prepchem.comgoogle.com
Key Retrosynthetic Disconnections and Precursors:
| Target Molecule | Disconnection Point | Precursor(s) |
| This compound | C(aryl)-SO2Me | 4,5-dimethyl-3-sulfinylbenzoic acid derivative |
| This compound | C(aryl)-COOH | 1-methanesulfonyl-2,3-dimethyl-5-methylbenzene |
| 4,5-Dimethylbenzoic acid derivative | C(aryl)-substituent | 1,2-Dimethylbenzene (o-xylene) |
| 3,5-Dimethylbenzoic acid | C(aryl)-COOH | Mesitylene |
Exploration of Classical and Emerging Synthetic Routes for Sulfonylated Benzoic Acids
The synthesis of sulfonylated benzoic acids can be achieved through various strategies, which can be broadly categorized as linear or convergent.
Multi-step Linear and Convergent Synthesis Strategies
A linear synthesis would involve the sequential modification of a single starting material, such as o-xylene (B151617). For instance, a Friedel-Crafts acylation could introduce an acetyl group, followed by sulfonation, oxidation of a methyl group to a carboxylic acid, and finally, conversion of the sulfonyl group to the desired methanesulfonyl moiety. The order of these steps is crucial to ensure the correct regiochemistry. libretexts.org
A convergent synthesis , while less common for a molecule of this size, might involve preparing a sulfonylated fragment and a separate benzoic acid fragment, followed by a coupling reaction. However, linear strategies are generally more practical for this target.
Functional Group Interconversions Towards the Methanesulfonyl Moiety
The direct introduction of a methanesulfonyl group onto an aromatic ring is challenging. Therefore, functional group interconversion is a common strategy. A widely used method is the oxidation of a corresponding aryl methyl sulfide (B99878) (thioether). The thioether can be prepared via various methods, including the reaction of an aryl halide with sodium thiomethoxide.
Another approach involves the initial introduction of a sulfonic acid group (-SO3H) via sulfonation. numberanalytics.comnumberanalytics.com This group can then be converted to a sulfonyl chloride (-SO2Cl), which can subsequently be reduced and methylated to yield the methanesulfonyl group.
Common Routes to the Methanesulfonyl Group:
Oxidation: Ar-S-CH₃ → Ar-SO₂-CH₃ (using oxidizing agents like H₂O₂ or m-CPBA)
From Sulfonic Acid: Ar-SO₃H → Ar-SO₂Cl → Ar-SO₂-CH₃
Regioselective Aromatic Substitution Strategies for Methyl and Sulfonyl Group Installation
The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. pressbooks.pub
Starting with 1,2-dimethylbenzene (o-xylene), the two methyl groups are ortho- and para-directing.
Sulfonation: Direct sulfonation of o-xylene with a sulfonating agent like fuming sulfuric acid or chlorosulfonic acid would primarily yield 3,4-dimethylbenzenesulfonic acid. numberanalytics.com
Carboxylation: One of the methyl groups must be converted to a carboxylic acid. This is often achieved through oxidation, for example, using potassium permanganate (B83412) (KMnO₄) or nitric acid. prepchem.comyoutube.com If one methyl group of 3,4-dimethylbenzenesulfonic acid is oxidized, it would lead to a sulfonylated benzoic acid.
Controlling Regiochemistry: To achieve the this compound substitution pattern, a careful sequence of reactions is necessary. It is often more effective to introduce a blocking group or to perform reactions in a specific order to guide the incoming substituents to the desired positions. libretexts.org
Catalytic and Organocatalytic Approaches in C-C and C-S Bond Formation
Modern synthetic chemistry increasingly relies on catalytic methods to form C-C and C-S bonds efficiently and under mild conditions.
For the formation of the C-S bond in aryl sulfones, several catalytic cross-coupling reactions have been developed:
Palladium-catalyzed coupling: Reactions of aryl halides or triflates with sulfinic acid salts, often in the presence of ligands like Xantphos, can produce diaryl sulfones. organic-chemistry.org
Copper-catalyzed coupling: Copper catalysts can facilitate the cross-coupling of arylboronic acids with sulfinic acid salts to form alkylaryl and diaryl sulfones under mild, ambient conditions. organic-chemistry.org
Transition-Metal-Free Methods: Recent advancements include transition-metal-free methods, such as the reaction of arynes with sodium sulfinates, to generate aryl sulfones. docksci.comacs.org This approach offers a robust and mild alternative to traditional metal-catalyzed reactions. docksci.comacs.org
While the formation of the specific C-S bond in this compound via these catalytic methods is not explicitly detailed in readily available literature, these general principles are applicable. For instance, a suitably functionalized 3-halo-4,5-dimethylbenzoic acid ester could potentially be coupled with a methylsulfinate source using a palladium or copper catalyst.
Optimization of Reaction Conditions and Yield for Academic Scalability
Optimizing reaction conditions is crucial for maximizing yield and ensuring the scalability of a synthesis. Key parameters that are often adjusted include temperature, solvent, and catalyst concentration. numberanalytics.com
In sulfonation reactions, controlling the temperature is vital to balance the reaction rate with selectivity, as higher temperatures can lead to unwanted side reactions. numberanalytics.comnumberanalytics.com The choice of solvent is also important for solubilizing reactants and minimizing side product formation. numberanalytics.com
For oxidation reactions, such as the conversion of a methyl group to a carboxylic acid, the choice of oxidant, reaction time, and temperature must be carefully controlled to avoid over-oxidation or degradation of the starting material. Patents related to the production of dimethylbenzoic acids often detail the use of specific catalysts and conditions to improve conversion rates and product purity. google.comgoogle.com
Table of Reaction Optimization Parameters for Key Steps:
| Reaction Step | Parameter | Condition | Effect on Yield/Purity | Source |
| Aromatic Sulfonation | Temperature | Controlled | Balances reaction rate and selectivity, minimizing byproducts. | numberanalytics.com |
| Sulfonating Agent | Choice of agent (e.g., oleum, ClSO₃H) | Reactivity and selectivity vary, impacting yield and purity. | numberanalytics.com | |
| Solvent | Inert solvent selection | Affects solubility, reaction rate, and selectivity. | numberanalytics.com | |
| Methyl Group Oxidation | Catalyst | Cobalt acetate, Manganese acetate | Improves catalytic efficiency and conversion rate. | google.com |
| Solvent | Acetic acid | Can improve oxygen absorption and control reaction temperature. | google.com | |
| Pressure | 0.1–0.5 MPa (air) | Can increase the rate of oxidation. | google.com | |
| C-S Bond Formation (Catalytic) | Fluoride Source (for aryne route) | CsF, TBAF | Choice of source can significantly impact yield. | docksci.comacs.org |
| Ligand (for Pd-coupling) | Bidentate ligands (e.g., Xantphos) | Crucial for the success of the coupling reaction. | organic-chemistry.org |
By systematically adjusting these parameters, synthetic chemists can develop robust and efficient routes to complex molecules like this compound, suitable for both academic research and larger-scale applications.
Mechanistic Investigations of Chemical Transformations Involving 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid
Reactivity Profile of the Carboxylic Acid Moiety in Condensation and Derivatization Reactions
The carboxylic acid group is a versatile functional group that readily participates in a variety of condensation and derivatization reactions. These transformations are fundamental to synthesizing a wide array of derivatives.
Typical reactions involving the carboxylic acid moiety include:
Esterification: In the presence of an acid catalyst, 3-methanesulfonyl-4,5-dimethylbenzoic acid can react with alcohols to form esters.
Amide Formation: Reaction with amines, often activated by coupling agents, yields the corresponding amides.
Acyl Halide Synthesis: Treatment with reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl halide.
The reactivity of the carboxylic acid can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The methanesulfonyl group, being strongly electron-withdrawing, can increase the acidity of the carboxylic acid proton, potentially affecting reaction rates.
A study on the derivatization of various lipids utilized 3-(chlorosulfonyl)benzoic acid, a related compound, to modify the structure of analytes for improved detection. nih.govscilit.com The derivatization involved reacting the analyte with the derivatizing agent in the presence of pyridine (B92270) at 60°C for 40 minutes. nih.gov This highlights a potential pathway for utilizing the reactivity of the sulfonic acid derivative for analytical purposes. nih.govscilit.com
Influence of the Methanesulfonyl Group on Aromatic Ring Reactivity and Electron Density Distribution
The methanesulfonyl (-SO2CH3) group is a potent electron-withdrawing group, significantly impacting the electron density distribution of the aromatic ring. This influence stems from both inductive effects and resonance. The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the ring through the sigma bond network (inductive effect). stackexchange.comresearchgate.net
This deactivation of the aromatic ring has profound consequences for its reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com The reduced electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com
Studies on related sulfonyl compounds have shown that the electron-withdrawing nature of the sulfonyl group decreases the electron density on the aromatic ring. stackexchange.com This effect is primarily inductive, though some resonance contribution is possible. stackexchange.com The presence of such a group generally slows down the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Dimethyl-Substituted Ring
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the incoming electrophile will preferentially add to the positions most activated by the substituents. masterorganicchemistry.comlibretexts.orgyoutube.com The two methyl groups at positions 4 and 5 are ortho, para-directing and activating groups. libretexts.orgmasterorganicchemistry.com Conversely, the methanesulfonyl group at position 3 and the carboxylic acid group at position 1 are meta-directing and deactivating groups. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a less common but important reaction for aryl halides and other substituted aromatic compounds. chemistrysteps.comnih.govyoutube.comlibretexts.org It is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comnih.govyoutube.comlibretexts.org
The potent electron-withdrawing methanesulfonyl group at a position ortho or para to a potential leaving group can significantly activate the ring towards nucleophilic attack. chemistrysteps.comnih.govlibretexts.org In the case of this compound, if a suitable leaving group were present on the ring, the methanesulfonyl group would enhance the feasibility of an SNAr reaction. chemistrysteps.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comnih.gov
Reaction Kinetics and Thermodynamic Analyses of Key Synthetic Steps
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing its synthesis and derivatization.
Reaction Kinetics: The rates of reactions, such as the condensation of the carboxylic acid or substitution on the aromatic ring, are influenced by factors like temperature, concentration, and the presence of catalysts. The electron-withdrawing methanesulfonyl group would be expected to increase the rate of nucleophilic attack on the carbonyl carbon of the carboxylic acid but decrease the rate of electrophilic attack on the aromatic ring. researchgate.netlibretexts.org
Thermodynamic Analyses: Thermodynamic studies provide insights into the feasibility and equilibrium position of a reaction. The sulfonation of alkylbenzenes, a related process, has been shown to be thermodynamically favorable, with Gibbs free energy values indicating spontaneous reactions. sapub.org Similar analyses for the synthesis and reactions of this compound would involve calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). sapub.orgjbiochemtech.comnih.govresearchgate.net For instance, the dissolution and solvation of benzoic acid derivatives have been studied to understand their thermodynamic properties in different solvents. jbiochemtech.comnih.govresearchgate.net
A thermodynamic analysis of the sulfonation of alkylbenzenes showed that the process is highly efficient and that para-substitution is generally preferred due to steric and electronic effects. sapub.org
Pathways for Derivatization and Further Functionalization of the Core Scaffold
The core structure of this compound offers multiple sites for further derivatization, allowing for the synthesis of a diverse range of compounds.
Functionalization of the Carboxylic Acid: As discussed in Section 3.1, the carboxylic acid group can be readily converted into esters, amides, and other derivatives. These transformations can be used to introduce a wide variety of functional groups and to build more complex molecules.
Modification of the Aromatic Ring: While the deactivating effect of the methanesulfonyl group makes electrophilic substitution challenging, it is not impossible. Under forcing conditions, or with highly reactive electrophiles, further substitution on the aromatic ring could be achieved. The positions of substitution would be directed by the existing groups.
Reactions Involving the Methyl Groups: The methyl groups on the aromatic ring can also be sites for functionalization. For example, they could potentially be oxidized to carboxylic acids or halogenated under radical conditions.
Computational and Theoretical Chemistry Studies of 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, energies, and a host of electronic properties that govern reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 3-methanesulfonyl-4,5-dimethylbenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, would be employed to determine its most stable three-dimensional structure (geometry optimization). These calculations would also yield the molecule's total energy, which is crucial for assessing its stability and the thermodynamics of potential reactions.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for electronic structure determination, albeit at a greater computational expense. For smaller molecules or for benchmarking DFT results, these high-accuracy methods are invaluable. For instance, ab initio calculations have been used to investigate the deprotonation of benzoic acid derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Understanding Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and sulfonyl groups. Regions of positive potential (blue) would highlight electron-poor areas, like the acidic proton of the carboxyl group, which are prone to nucleophilic attack. MEP analysis is a standard component of computational studies on organic molecules.
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals, providing insights into its reactive behavior. For example, in related sulfonyl-containing aromatic compounds, the HOMO and LUMO are often distributed across different parts of the molecule, influencing its electronic properties.
Reaction Pathway Elucidation and Transition State Characterization for Key Transformations
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy. For this compound, this could be applied to understand its synthesis, such as the oxidation of the corresponding mesitylene (B46885) derivative, or its characteristic reactions, like esterification or amide formation. Characterizing the transition state provides critical information about the reaction mechanism and rate.
Exploration of 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
Substituted benzoic acids are fundamental intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For instance, analogous structures like 2-methoxy-4-(methylsulfanyl)benzoic acid serve as key intermediates in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. researchgate.net The strategic placement of the electron-withdrawing methanesulfonyl group and the electron-donating methyl groups on the aromatic ring of 3-methanesulfonyl-4,5-dimethylbenzoic acid influences its reactivity, making it a candidate for the synthesis of targeted molecular frameworks.
While direct literature detailing the use of this compound in the synthesis of specific complex molecules is limited, its structural motifs are found in various pharmacologically active compounds. The general importance of dimethylbenzoic acid derivatives, such as 3,5-dimethylbenzoic acid, is well-established in the production of pharmaceuticals, including prostaglandin (B15479496) analogs and medicines for diabetic neuropathy. google.comgoogle.com This suggests a strong potential for this compound to serve as a crucial component in the development of novel therapeutic agents.
Precursor for Advanced Materials (e.g., Polymer Monomers, Ligands in Catalysis)
The development of advanced materials often relies on specialized monomers and ligands. While direct application of this compound in this context is not yet widely documented, its structural analogues have shown promise. For example, 3,5-dimethylbenzoic acid is recognized as a material for synthesizing fire retardants and can be used to improve the hardening speed of polyurethane. google.com
Furthermore, the presence of both a carboxylic acid and a sulfonyl group offers multiple coordination sites, making it a potential candidate for the design of ligands in catalysis. The synthesis of complex architectures often involves linkers, and related molecules like 4-bromo-3,5-dimethylbenzoic acid are used for this purpose in creating new structures. This indicates a plausible, though not yet demonstrated, role for this compound as a precursor for functional polymers or as a ligand in catalytic systems.
Development of Chiral Derivatives through Resolution or Asymmetric Synthesis
The creation of enantiomerically pure compounds is critical in the pharmaceutical industry. For acidic molecules like this compound, which is achiral, derivatization can introduce chirality. Should a synthetic pathway involving this acid lead to a racemic mixture of a chiral derivative, resolution would be necessary.
The standard method for resolving a racemic acid involves reacting it with an enantiomerically pure chiral base. libretexts.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. wikipedia.org This difference allows for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org After separation, the individual diastereomeric salts can be treated with an acid to regenerate the respective pure enantiomers of the chiral derivative.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
Brucine
Strychnine
Quinine
(+)-Cinchotoxine wikipedia.org
Optically pure amines (e.g., S-1-(2-tert-butylphenyl)ethylamine) google.com
While no specific resolution of a derivative of this compound has been reported, this established methodology would be the standard approach.
Application in Acid-Catalyzed Reactions or as a Hydrogen Bond Donor in Supramolecular Assemblies
The carboxylic acid functional group in this compound allows it to act as a proton donor, potentially enabling its use as a Brønsted acid catalyst in various organic reactions. However, specific applications in this area have not been detailed in the literature.
In the realm of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, non-covalent interactions like hydrogen bonding are paramount. youtube.comyoutube.com The structure of this compound contains both a strong hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl and sulfonyl oxygens). This makes it an excellent candidate for forming well-defined, extended structures through self-assembly.
Research on structurally related compounds supports this potential. For instance, studies on iodo- and bromo-substituted benzoic acids have shown their ability to form 1-D and 2-D supramolecular networks through a combination of hydrogen bonds (from the carboxylic acid) and halogen bonds. nih.gov It is highly probable that this compound could similarly participate in the formation of robust supramolecular architectures, such as tapes or sheets, driven by hydrogen bonding between its carboxylic acid groups.
Compound Data
Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 151104-66-4 | ambeed.comchemicalregister.com |
| Molecular Formula | C₁₀H₁₂O₄S | ambeed.com |
| Molecular Weight | 228.26 g/mol | ambeed.com |
| IUPAC Name | 3,4-dimethyl-5-methylsulfonylbenzoic acid | chemicalregister.com |
| SMILES Code | O=C(O)C1=CC(C)=C(C)C(S(=O)(C)=O)=C1 | ambeed.com |
| H-Bond Donor Count | 1 | chemicalregister.com |
| H-Bond Acceptor Count | 4 | chemicalregister.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₀H₁₂O₄S | Main subject of the article |
| 2-Methoxy-4-(methylsulfanyl)benzoic acid | C₉H₁₀O₃S | Intermediate for Sulmazole and Isomazole researchgate.net |
| Sulmazole | C₁₄H₁₃N₃O₂S | Cardiotonic drug researchgate.net |
| Isomazole | C₁₄H₁₃N₃O₂S | Cardiotonic drug researchgate.net |
| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | Precursor for materials and pharmaceuticals google.comgoogle.com |
| 4-Bromo-3,5-dimethylbenzoic acid | C₉H₉BrO₂ | Linker in synthesis |
| Brucine | C₂₃H₂₆N₂O₄ | Chiral resolving agent libretexts.org |
| Strychnine | C₂₁H₂₂N₂O₂ | Chiral resolving agent libretexts.org |
| Quinine | C₂₀H₂₄N₂O₂ | Chiral resolving agent libretexts.org |
| (+)-Cinchotoxine | C₁₉H₂₂N₂O | Chiral resolving agent wikipedia.org |
| S-1-(2-tert-butylphenyl)ethylamine | C₁₂H₁₉N | Chiral resolving agent google.com |
Advanced Spectroscopic and Analytical Methodologies for Research Purity and Structural Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of 3-methanesulfonyl-4,5-dimethylbenzoic acid. By providing a quasi-molecular ion peak with a mass-to-charge ratio (m/z) measured to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
In the context of synthesizing this compound, HRMS can be employed to monitor the progress of the reaction by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture. For the final product characterization, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. The expected exact mass of this compound (C₁₀H₁₂O₄S) allows for a confident confirmation of its synthesis.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 229.0529 | 229.0531 | < 1 |
| [M+Na]⁺ | 251.0348 | 251.0350 | < 1 |
| [M-H]⁻ | 227.0383 | 227.0381 | < 1 |
Note: The observed m/z values are hypothetical and represent expected outcomes from HRMS analysis.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
While one-dimensional NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multidimensional NMR techniques are essential for the complete and unambiguous structural assignment of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the two methyl groups, and the methanesulfonyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and methanesulfonyl groups.
¹³C NMR: The carbon NMR would reveal the number of unique carbon atoms, including the carboxyl carbon, the carbons of the aromatic ring, the methyl carbons, and the methanesulfonyl carbon.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, helping to assign the positions of the aromatic protons relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. This is particularly useful for establishing the connectivity between the methyl groups, the methanesulfonyl group, and the aromatic ring, as well as the position of the carboxylic acid group. For instance, correlations from the methyl protons to the aromatic carbons would confirm their positions at C4 and C5.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12-13 | ~170 |
| Aromatic CH (C2-H) | ~8.2 | ~130 |
| Aromatic CH (C6-H) | ~8.0 | ~128 |
| Methyl (4-CH₃) | ~2.4 | ~20 |
| Methyl (5-CH₃) | ~2.3 | ~19 |
| Methanesulfonyl (SO₂CH₃) | ~3.2 | ~45 |
| Aromatic C (C1) | - | ~135 |
| Aromatic C (C3) | - | ~140 |
| Aromatic C (C4) | - | ~142 |
| Aromatic C (C5) | - | ~138 |
Note: These are estimated chemical shifts and would require experimental verification.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is expected to form dimers or extended networks in the solid state. The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. Understanding these interactions is crucial for comprehending the material's physical properties, such as its melting point and solubility. While no public crystal structure is available for this compound, analysis of similar structures, such as 3,5-dimethylbenzoic acid, suggests the likelihood of strong dimeric hydrogen bonding between the carboxylic acid groups. uq.edu.au
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Profiling
Chromatographic methods are vital for assessing the purity of this compound and for monitoring the profile of a reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing non-volatile and thermally sensitive compounds like benzoic acid derivatives. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a small amount of acid (e.g., formic acid or acetic acid) to ensure the protonation of the carboxylic acid, would be suitable. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected at an appropriate wavelength (e.g., 254 nm). This technique can also be used to quantify the amount of unreacted starting materials or any side products, with high sensitivity. researchgate.net
Gas Chromatography (GC): While less common for carboxylic acids due to their low volatility and tendency to adsorb on the column, GC can be used after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) would allow for analysis by GC. This could be useful for detecting and quantifying volatile impurities that may not be easily observed by HPLC. The choice between HPLC and GC would depend on the specific impurities that need to be monitored.
Derivatization and Analog Synthesis Strategies for the 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid Scaffold
The structural framework of 3-methanesulfonyl-4,5-dimethylbenzoic acid presents multiple reactive sites that allow for a variety of chemical modifications. These sites—the carboxylic acid group, the methanesulfonyl moiety, and the aromatic ring—can be independently or sequentially functionalized to generate a library of derivatives and analogs. Such synthetic strategies are fundamental in medicinal chemistry for exploring structure-activity relationships and optimizing compound properties.
Future Research Directions and Unexplored Academic Avenues for 3 Methanesulfonyl 4,5 Dimethylbenzoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of 3-methanesulfonyl-4,5-dimethylbenzoic acid and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. oxfordglobal.comvapourtec.com Traditional batch synthesis methods, while effective, can be time-consuming and difficult to scale. Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, offers numerous advantages, including improved reaction control, enhanced safety, and greater efficiency. researchgate.netacs.org
The alkylation of benzoic acid derivatives, a key transformation in the synthesis of related compounds, has been successfully demonstrated in flow reactors, showcasing the potential for this technology. acs.org For this compound, a hypothetical flow synthesis could involve the sulfonation of 3,4-dimethylbenzoic acid followed by methylation. This process could be optimized by systematically varying parameters such as reaction time, temperature, and reagent stoichiometry using an automated platform. nih.gov The integration of in-line analytical techniques, such as HPLC and NMR, would allow for real-time monitoring and optimization of the reaction, leading to higher yields and purity. oxfordglobal.comnih.gov
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Derivative of this compound
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | 12-24 hours | 30-60 minutes |
| Typical Yield | 75-85% | >95% |
| Scalability | Limited, requires larger vessels | Easily scalable by extending run time |
| Process Control | Manual, less precise | Automated, highly precise |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
Exploration of Novel Catalytic Systems for Efficient and Selective Transformations
The development of novel catalytic systems is another promising area of research for this compound. The sulfonation of aromatic compounds, a key step in its synthesis, is typically achieved using strong acids like sulfuric acid or sulfur trioxide. ajgreenchem.commasterorganicchemistry.com While effective, these reagents can be corrosive and lead to the formation of unwanted byproducts. The development of more sustainable and selective catalysts would be a significant advancement.
Recent research has explored the use of silica-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4), for the sulfonation of aromatic compounds. ajgreenchem.com These heterogeneous catalysts are reusable, environmentally friendly, and can lead to higher yields and shorter reaction times, especially when combined with microwave-assisted synthesis. ajgreenchem.com Investigating the application of these and other solid acid catalysts to the synthesis of this compound could lead to more efficient and greener production methods. mdpi.com
Furthermore, the development of catalysts for the selective functionalization of the aromatic ring or the modification of the carboxylic acid and sulfonyl groups would expand the synthetic utility of this compound. For example, supramolecularly accelerated rhodium(III)-catalyzed C-H olefination has been demonstrated for benzoic acid derivatives, suggesting a potential route for further derivatization. nih.gov
Potential in Supramolecular Chemistry or Crystal Engineering for Advanced Material Applications
The unique structural features of this compound, namely the carboxylic acid and sulfonyl groups, make it an intriguing candidate for applications in supramolecular chemistry and crystal engineering. acs.orgacs.org These fields focus on the design and synthesis of complex, ordered structures through non-covalent interactions such as hydrogen bonding. nih.govrsc.org
Benzoic acid derivatives are known to form robust hydrogen-bonded dimers and can co-crystallize with other molecules to form new materials with unique properties. acs.orgacs.org The sulfonic acid group, being a strong hydrogen bond donor and acceptor, can also participate in the formation of well-defined supramolecular architectures. wikipedia.org The interplay between the carboxylic acid and sulfonyl groups in this compound could lead to the formation of novel crystal structures with potential applications in areas such as nonlinear optics or as porous materials for gas storage.
Table 2: Potential Supramolecular Interactions and Applications
| Functional Group | Potential Interactions | Potential Applications |
| Carboxylic Acid | Hydrogen bonding (dimers, catemers) | Formation of co-crystals, liquid crystals |
| Sulfonyl Group | Hydrogen bonding, dipole-dipole interactions | Crystal engineering, directing group for self-assembly |
| Aromatic Ring | π-π stacking | Design of functional materials, host-guest chemistry |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and development. modalityglobaladvisors.comnih.gov These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes. beilstein-journals.orgsaiwa.ai For a molecule like this compound, where extensive experimental data may be lacking, ML and AI can play a crucial role in guiding future research.
Q & A
What are the optimal synthetic routes for 3-methanesulfonyl-4,5-dimethylbenzoic acid, and how can retrosynthetic analysis improve yield?
Basic Research Question
The synthesis of this compound typically involves sulfonation of a pre-substituted benzoic acid derivative. A common approach is to start with 4,5-dimethylbenzoic acid, followed by sulfonation using methanesulfonyl chloride under controlled conditions (e.g., in the presence of a Lewis acid catalyst like AlCl₃). Key parameters include temperature (0–5°C to avoid side reactions) and stoichiometric ratios .
Advanced Consideration : Retrosynthetic analysis using databases like Reaxys or Pistachio can identify alternative pathways, such as introducing the methanesulfonyl group earlier in the synthesis to avoid steric hindrance from the methyl groups. Computational tools can predict feasible routes and optimize reaction conditions (e.g., solvent polarity, catalyst loading) to improve yields above 70% .
How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?
Advanced Research Question
Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. For example, unexpected peaks in ¹H NMR may indicate residual solvents or byproducts. To resolve this:
- Methodological Approach :
- Purify the compound via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Compare experimental data with computational predictions (DFT-based NMR simulations) to confirm assignments .
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
What are the key challenges in characterizing the thermal stability of this compound?
Basic Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. Challenges include:
- Decomposition Interference : The methanesulfonyl group may decompose at high temperatures (>250°C), overlapping with melting point measurements.
- Mitigation : Use slow heating rates (2–5°C/min) and inert atmospheres (N₂ or Ar) to isolate decomposition events. Compare results with structurally similar compounds (e.g., 4-hydroxy-3,5-dimethylbenzoic acid, mp 222–226°C ).
How do microbial degradation pathways for this compound differ across bacterial species?
Advanced Research Question
Studies on analogous compounds (e.g., 4-hydroxy-3,5-dimethylbenzoic acid) show species-specific metabolic routes. For instance:
- Pseudomonas spp. may cleave the aromatic ring via dioxygenase enzymes, producing aliphatic intermediates.
- Rhodococcus spp. often hydroxylate the methyl groups before sulfone removal .
Experimental Design : - Use isotopic labeling (¹⁴C or ²H) to track metabolic intermediates.
- Employ LC-MS/MS to identify degradation products in bacterial cultures .
What computational methods are effective in predicting the reactivity of the methanesulfonyl group in substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction mechanisms:
- Nucleophilic Substitution : Predict activation energies for reactions with amines or thiols.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .
How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?
Basic Research Question
Solubility discrepancies often stem from crystallinity or hydration states.
- Methodological Solution :
What strategies mitigate esterification side reactions during derivatization of this compound?
Advanced Research Question
Esterification of the carboxylic acid group can compete with sulfone reactivity.
- Optimization :
- Protect the carboxylic acid using trimethylsilyl (TMS) groups before introducing nucleophiles.
- Employ mild conditions (e.g., room temperature, DMAP catalyst) for selective sulfone substitution .
How does the steric bulk of 4,5-dimethyl groups influence the compound’s electronic properties?
Basic Research Question
The methyl groups increase steric hindrance, altering electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
